N-(4-Ethoxy-phenyl)-3-(4-methyl-benzyl)-succinamic acid
Description
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-(4-ethoxyanilino)-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-3-25-18-10-8-17(9-11-18)21-20(24)16(13-19(22)23)12-15-6-4-14(2)5-7-15/h4-11,16H,3,12-13H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
SNAHCYLESZADEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)C)CC(=O)O |
solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(4-ETHOXYPHENYL)CARBAMOYL]-4-(4-METHYLPHENYL)BUTANOIC ACID typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenyl isocyanate with 4-methylphenylbutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[(4-ETHOXYPHENYL)CARBAMOYL]-4-(4-METHYLPHENYL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or nitrating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Ethoxy-phenyl)-3-(4-methyl-benzyl)-succinamic acid, also known as 3-[(4-Ethoxyphenyl)carbamoyl]-4-(4-methylphenyl)butanoic acid, is an organic compound with diverse applications in scientific research. Its complex structure, featuring ethoxyphenyl and methylphenyl groups, makes it useful in various chemical and biological studies.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis this compound serves as an intermediate in synthesizing complex organic molecules. The preparation of this compound typically involves reacting 4-ethoxyphenyl isocyanate with 4-methylphenylbutanoic acid under controlled conditions, often with a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may use similar synthetic routes, optimized for yield and purity.
- Chemical Reactions This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
- Oxidation Strong oxidizing agents can oxidize it, leading to the formation of corresponding carboxylic acids or ketones.
- Reduction Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
- Substitution The aromatic rings in the compound can undergo electrophilic substitution reactions like nitration or halogenation. Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or nitrating agents for substitution. The specific reaction conditions and reagents determine the major products.
Biology
- Enzyme Inhibition and Protein Binding Studies this compound is valuable in studies related to enzyme inhibition and protein binding due to its unique structure. It can bind to active sites, inhibiting or modifying the activity of these targets. The specific pathways involved depend on the biological context and the particular targets of interest.
Industry
- Specialty Chemicals and Materials Production This compound may be used in producing specialty chemicals and materials with specific properties.
Water-Soluble Prodrug Technology
- Enhancing Oral Bioavailability Water-soluble prodrug technology, like the Sol-moiety, can enhance the oral bioavailability of highly insoluble small molecules . By modifying the electronic and steric properties around a phosphate group, the hydrolysis rate can be reduced, enhancing the exposure of drugs like enzalutamide .
- Improved Bioavailability Studies have shown that Sol-enzalutamide analogs can improve oral bioavailability compared to standard formulations . For instance, vemurafenib, a poorly permeable BRAF mutant inhibitor, showed significantly higher oral bioavailability when delivered with Sol-vemurafenib . Similarly, the water-soluble Sol-moiety technology has shown benefits for paclitaxel, a highly insoluble tubulin inhibitor .
Mechanism of Action
The mechanism of action of 3-[(4-ETHOXYPHENYL)CARBAMOYL]-4-(4-METHYLPHENYL)BUTANOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modifying the activity of these targets. The specific pathways involved depend on the biological context and the particular targets of interest.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Crystallography and Conformation
The crystal structures of substituted N-(aryl)-succinamic acids reveal that substituents on the phenyl ring and succinamic backbone significantly influence molecular conformation, hydrogen bonding, and packing. For example:
- N-(3-Chlorophenyl)succinamic acid (II) : The dihedral angle between the phenyl ring and amide group is 48.4° , with anti-conformations of N–H and C=O bonds in the amide segment .
- N-(4-Methyl-2-nitrophenyl)succinamic acid (I) : The dihedral angle is 36.1° , with syn conformations between the N–H bond and the ortho-nitro group. Intramolecular bifurcated hydrogen bonds (N–H⋯O) stabilize the structure .
- N-(3-Methylphenyl)succinamic acid (IV) : Similar anti-conformations of N–H and C=O bonds are observed, but the methyl group at the meta position reduces steric hindrance compared to nitro or chloro substituents .
The 4-methyl-benzyl substituent could further modulate packing efficiency and solubility.
Data Tables
Research Implications and Limitations
The target compound’s 4-ethoxy-phenyl and 4-methyl-benzyl groups position it as a hybrid between herbicidal N-aryl phthalamic acids and bioactive benzothiazolyl-succinamic acids. However, the lack of direct experimental data necessitates further studies to:
Resolve its crystal structure and confirm conformational predictions.
Evaluate enzyme inhibition (e.g., against mosquito KFase ) and antimicrobial activity.
Compare lipophilicity (logP) and solubility with analogs to optimize pharmacokinetics.
Biological Activity
N-(4-Ethoxy-phenyl)-3-(4-methyl-benzyl)-succinamic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed exploration of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an ethoxy group, a methylbenzyl moiety, and a succinamic acid backbone. This structural configuration is believed to contribute to its biological properties.
The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. The compound can bind to active sites on these molecular targets, potentially inhibiting or modifying their activity. This interaction suggests that the compound may function as an enzyme inhibitor or receptor modulator, which can have implications in various therapeutic areas.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. It has been utilized in studies focused on enzyme kinetics and inhibition profiles, particularly in relation to metabolic enzymes that are crucial for drug metabolism and efficacy.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have demonstrated its effectiveness against certain bacterial strains, indicating potential applications in treating infections .
Anti-cancer Potential
There is emerging evidence supporting the anti-cancer activity of this compound. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Further investigations into its mechanism of action in cancer biology are ongoing .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- Enzyme Inhibition Study : A study demonstrated that the compound inhibited specific cytochrome P450 enzymes, which are vital for drug metabolism. This inhibition could lead to drug-drug interactions when co-administered with other pharmaceuticals.
- Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent .
- Anti-cancer Activity : A recent study evaluated the compound's effects on human breast cancer cell lines. The findings showed that it reduced cell viability significantly at certain concentrations, with further analysis revealing induction of apoptosis through caspase activation pathways .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
